molecular formula C17H21N5O B2551433 2-[cyano(3-ethylphenyl)amino]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide CAS No. 1423627-82-0

2-[cyano(3-ethylphenyl)amino]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B2551433
CAS No.: 1423627-82-0
M. Wt: 311.389
InChI Key: BMLDWHKHVTZZLR-UHFFFAOYSA-N
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Description

The compound “2-[cyano(3-ethylphenyl)amino]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide” is a complex organic molecule. It contains a cyanoacetamide moiety, which is a privileged structure and considered one of the most important precursors for heterocyclic synthesis . The compound also contains a 5-amino-pyrazole moiety, which is a versatile synthetic building block in the synthesis of remarkable organic molecules .


Synthesis Analysis

The synthesis of cyanoacetamides, like the one in this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The synthesis of substituted 5-amino-pyrazoles involves the reaction of β-ketonitriles with hydrazines in various conditions .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The cyanoacetamide moiety and the 5-amino-pyrazole moiety are both important structural components that contribute to the overall structure of the molecule .


Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . 5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .

Future Directions

The future directions for this compound could involve further exploration of its synthetic utility in building various organic heterocycles, and to highlight its potential in evolving better chemotherapeutic agents . Additionally, 5-amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Properties

IUPAC Name

2-(N-cyano-3-ethylanilino)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-5-14-7-6-8-15(9-14)22(11-18)10-16(23)19-17-12(2)20-21(4)13(17)3/h6-9H,5,10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLDWHKHVTZZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)NC2=C(N(N=C2C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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